2-(2-Benzoyl-4-chlorophenyl)-4-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione
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Overview
Description
2-(2-Benzoyl-4-chlorophenyl)-4-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione is a complex organic compound with a unique structure that combines a benzoyl group, a chlorophenyl group, and a tetrahydroisoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Benzoyl-4-chlorophenyl)-4-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the chloroacetylation of 2-amino-5-chlorobenzophenone, followed by cyclization to form the tetrahydroisoindole ring . The reaction conditions often include the use of solvents such as ethanol and reagents like hexamethylenetetramine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Benzoyl-4-chlorophenyl)-4-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include hexamethylenetetramine, ammonium chloride, and various organic solvents . Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenyl derivatives.
Scientific Research Applications
2-(2-Benzoyl-4-chlorophenyl)-4-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Benzoyl-4-chlorophenyl)-4-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione involves its interaction with molecular targets and pathways within biological systems. The benzoyl and chlorophenyl groups may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide: This compound shares a similar benzoyl and chlorophenyl structure but differs in its acetamide moiety.
2-Benzyl-4-chlorophenol: Another related compound with a benzyl and chlorophenyl structure, used in different applications.
Uniqueness
2-(2-Benzoyl-4-chlorophenyl)-4-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione is unique due to its tetrahydroisoindole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C22H18ClNO3 |
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Molecular Weight |
379.8 g/mol |
IUPAC Name |
2-(2-benzoyl-4-chlorophenyl)-4-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C22H18ClNO3/c1-13-6-5-9-16-19(13)22(27)24(21(16)26)18-11-10-15(23)12-17(18)20(25)14-7-3-2-4-8-14/h2-8,10-13,16,19H,9H2,1H3 |
InChI Key |
MILHJPVJLGNWJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=CCC2C1C(=O)N(C2=O)C3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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